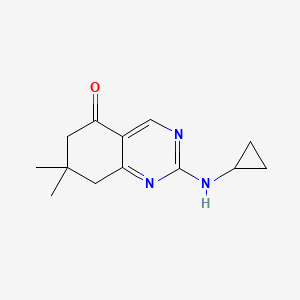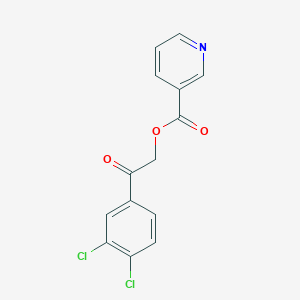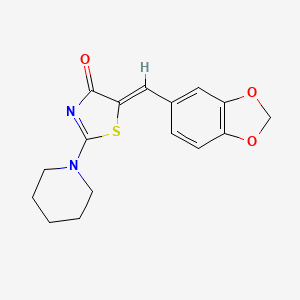![molecular formula C15H11ClN2O4 B5732554 N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide, also known as CDDO-F, is a synthetic triterpenoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mécanisme D'action
The mechanism of action of N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines. In vivo studies have shown that this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are many potential future directions for the study of N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide. One area of research is the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Furthermore, this compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders. Future studies will be needed to determine the full extent of its therapeutic potential.
Méthodes De Synthèse
N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide is synthesized through a multi-step process involving the reaction of furfural with chloroacetic acid, followed by the reaction of the resulting product with phthalic anhydride and ammonia. The final product is obtained through a reaction between the intermediate and 2,5-dimethylfuran-3-carboxylic acid. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[2-chloro-4-(2,5-dioxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c16-10-8-9(18-13(19)5-6-14(18)20)3-4-11(10)17-15(21)12-2-1-7-22-12/h1-4,7-8H,5-6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGNDNIBQDDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)




![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)





